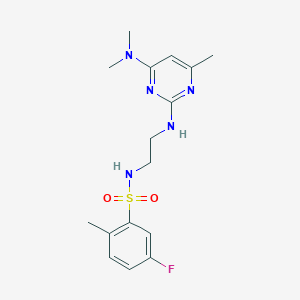

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups, including a pyrimidine ring, a sulfonamide group, and a fluoro-substituted benzene ring. These groups could potentially confer a variety of properties to the compound, depending on their arrangement and the specific context in which the compound is used .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrimidine ring might be formed through a condensation reaction, while the sulfonamide group could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyrimidine ring and a benzene ring suggests that the compound could have a planar structure, while the various substituents would add complexity to this structure .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups it contains. For example, the pyrimidine ring might participate in nucleophilic substitution reactions, while the sulfonamide group could be involved in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of a sulfonamide group could make the compound polar and therefore soluble in water, while the benzene ring could contribute to its stability .Wissenschaftliche Forschungsanwendungen

Antitumor Activity and Drug Design

Research on sulfonamide derivatives, including compounds structurally related to N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide, has shown promising applications in antitumor drug design. Sulfonamide derivatives containing 5-flurouracil and nitrogen mustard have been designed and synthesized to obtain potent antitumor agents with low toxicity. These compounds have demonstrated significant antitumor activity and low toxicity in mice, highlighting their potential as a novel kind of antitumor drugs (Z. Huang, Z. Lin, J. Huang, 2001; Zhaohua Huang, Zhaoliang Lin, Junlian Huang, 2002).

Fluorination and Chemical Synthesis

The direct fluorination of 4,6-disubstituted 2-aminopyrimidines, a category to which the compound is related, has been achieved with Selectfluor in the presence of Ag(I). This method affords 4,6-disubstituted 5-fluoro-2-aminopyrimidines with acceptable to high yield, highlighting a crucial approach in the chemoselective fluorination process. Such chemical transformations have broad implications for the development of novel compounds with potential biological activity (Chenxi Wang, Juewang Cai, Min Zhang, Xiaoming Zhao, 2017).

Facilitation of Addition-Elimination Reactions

Trifluoroacetic acid in trifluoroethanol has been shown to dramatically accelerate SNAr displacement reactions of related compounds, facilitating the synthesis of complex molecules. This method offers an efficient strategy for chemical synthesis, especially for compounds with challenging reaction conditions, thereby aiding in the development of new pharmaceuticals and materials (H. Whitfield, R. Griffin, I. Hardcastle, A. Henderson, J. Méneyrol, Veronique Mesguiche, Kerry L. Sayle, B. Golding, 2003).

Novel Compound Synthesis

Research into the synthesis of novel compounds using sulfonamide as a building block has led to the development of a range of derivatives with potential biological activity. This includes the synthesis of oligo-α-aminopyridines and their copper(II) complexes, demonstrating the versatility of sulfonamide derivatives in the creation of complex molecules for various scientific applications (H. Hasan, U. Tan, Yu-Sheng Lin, Chung-Chou Lee, Gene-Hsiang Lee, Tzu-Wei Lin, S. Peng, 2003).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-5-fluoro-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FN5O2S/c1-11-5-6-13(17)10-14(11)25(23,24)19-8-7-18-16-20-12(2)9-15(21-16)22(3)4/h5-6,9-10,19H,7-8H2,1-4H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZXGMMOHWIXAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)S(=O)(=O)NCCNC2=NC(=CC(=N2)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)propanamide](/img/structure/B2691231.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2691233.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide](/img/structure/B2691234.png)

![N-methyl-N-[(3R)-tetrahydrofuran-3-yl]azetidin-3-amine](/img/structure/B2691236.png)

![N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2691238.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2691247.png)

![3,5-Dimethyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole dihydrochloride](/img/structure/B2691249.png)

![2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2691251.png)